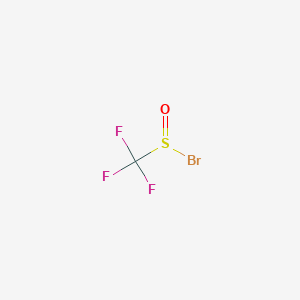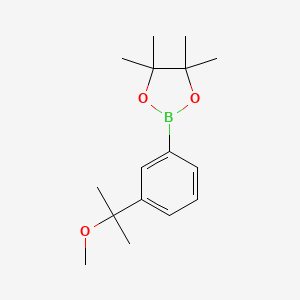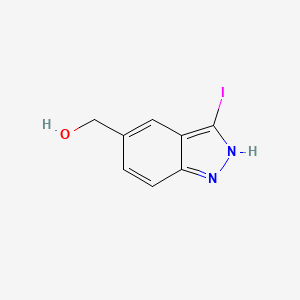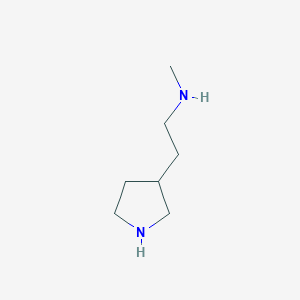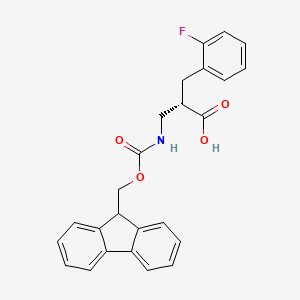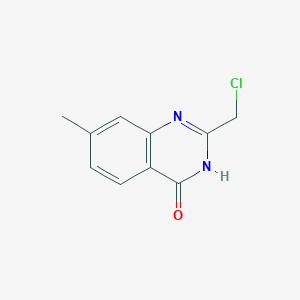
2-(Chloromethyl)-7-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-7-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound is characterized by a quinazolinone core with a chloromethyl group at the 2-position and a methyl group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methylquinazolin-4(3H)-one typically involves the reaction of 7-methylquinazolin-4(3H)-one with chloromethylating agents. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve heating the mixture to facilitate the chloromethylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-7-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the quinazolinone core or the substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
科学的研究の応用
2-(Chloromethyl)-7-methylquinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound’s derivatives are studied for their potential antimicrobial, anticancer, and anti-inflammatory activities.
Industrial Applications: It can be used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-(Chloromethyl)-7-methylquinazolin-4(3H)-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This can affect various cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)quinazolin-4(3H)-one: Lacks the methyl group at the 7-position.
7-Methylquinazolin-4(3H)-one: Lacks the chloromethyl group at the 2-position.
2-Methylquinazolin-4(3H)-one: Has a methyl group instead of a chloromethyl group at the 2-position.
Uniqueness
2-(Chloromethyl)-7-methylquinazolin-4(3H)-one is unique due to the presence of both the chloromethyl and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
2-(chloromethyl)-7-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-6-2-3-7-8(4-6)12-9(5-11)13-10(7)14/h2-4H,5H2,1H3,(H,12,13,14) |
InChIキー |
RDXFFPPXOXFOEV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)

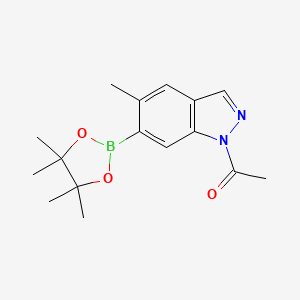
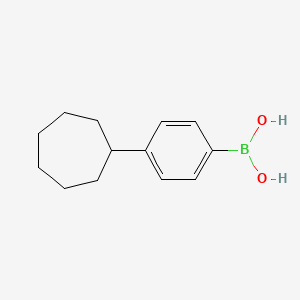
![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)


![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
